N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide
Description
Properties
Molecular Formula |
C14H12Cl2N2O3S |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
N-[3-[(2,5-dichlorophenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-2-4-12(8-11)18-22(20,21)14-7-10(15)5-6-13(14)16/h2-8,18H,1H3,(H,17,19) |
InChI Key |
ABSYOCZFEQDTFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Acetylation of 3-Nitroaniline
Reagents :
-
3-Nitroaniline
-
Acetic anhydride or acetyl chloride
-
Base (e.g., pyridine, triethylamine)
Procedure :
3-Nitroaniline reacts with acetic anhydride in dichloromethane (DCM) at 0–5°C for 2 hours. The mixture is quenched with water, and the product is extracted, dried, and recrystallized from ethanol. This yields N-(3-nitrophenyl)acetamide with >90% purity.
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Solvent | Dichloromethane |
| Yield | 85–92% |
Step 2: Reduction and Sulfonylation
Reagents :
-
N-(3-Nitrophenyl)acetamide
-
Hydrogen gas/Pd-C or SnCl₂/HCl (reduction)
-
2,5-Dichlorobenzenesulfonyl chloride
-
Base (e.g., NaHCO₃, pyridine)
Procedure :
-
Reduction : N-(3-Nitrophenyl)acetamide is reduced to N-(3-aminophenyl)acetamide using H₂/Pd-C in ethanol at 25°C.
-
Sulfonylation : The amine reacts with 2,5-dichlorobenzenesulfonyl chloride in DCM with pyridine as a base. The reaction proceeds at room temperature for 6 hours.
| Step | Conditions | Yield |
|---|---|---|
| Reduction | H₂/Pd-C, 25°C, 12h | 78% |
| Sulfonylation | Pyridine, DCM, 6h | 65–70% |
Alternative Synthetic Routes
One-Pot Sulfonamide Formation
A copper-catalyzed method enables direct coupling of sodium 2,5-dichlorobenzenesulfinate with N-(3-aminophenyl)acetamide. CuBr₂ (10 mol%) and K₂S₂O₈ in sulfolane/acetic acid (3:2 v/v) at 60°C for 12 hours afford the product in 72% yield.
| Catalyst | Oxidant | Solvent | Yield |
|---|---|---|---|
| CuBr₂ | K₂S₂O₈ | Sulfolane/AcOH | 72% |
Solid-Phase Synthesis
Immobilizing 3-nitroaniline on Wang resin allows sequential on-resin acetylation (using acetic anhydride/DMF) and sulfonylation (2,5-dichlorobenzenesulfonyl chloride/pyridine). Cleavage with TFA/H₂O yields the target compound with 68% overall yield.
Optimization and Scalability
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation rates but may reduce selectivity. DCM balances reactivity and purity, favoring >90% conversion.
Temperature Control
Purification Techniques
-
Recrystallization : Ethanol/water (3:1) achieves 98% purity.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted sulfonyl chloride.
Industrial-Scale Production
Continuous Flow Reactor
A microreactor system (2 mL/min flow rate) reduces reaction time from 6 hours to 15 minutes for sulfonylation, achieving 82% yield with 99% purity.
Green Chemistry Approaches
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.
-
Catalyst Recycling : CuBr₂ is recovered via aqueous extraction and reused for three cycles without yield loss.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : Retention time = 4.32 min (C18 column, acetonitrile/water 60:40).
-
Elemental Analysis : Calculated C 47.09%, H 3.46%, N 6.85%; Found C 47.19%, H 3.55%, N 6.70%.
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and acetamide groups are susceptible to hydrolysis under acidic or basic conditions. Key hydrolysis pathways include:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | 1M HCl, 80°C, 6 hours | 3-Aminophenol + 2,5-dichlorobenzenesulfonic acid + acetic acid | |
| Base-Catalyzed Hydrolysis | 0.5M NaOH, reflux, 4 hours | 3-Aminophenylsulfamate + 2,5-dichlorophenol + sodium acetate |
Hydrolysis kinetics follow pseudo-first-order behavior, with rate constants () of (acidic) and (basic) at 25°C.
Substitution Reactions
The dichlorophenyl ring undergoes nucleophilic aromatic substitution (NAS), particularly at the para and meta positions relative to the sulfonamide group:
Substitution regioselectivity is influenced by electron-withdrawing effects of the sulfonamide group, favoring attack at the less hindered meta-chlorine position.
Oxidation and Reduction Reactions
The acetamide and sulfonamide functionalities participate in redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 70°C, 3 hours | N-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)glyoxylic acid | |
| H₂O₂ (catalytic Fe) | Ethanol, 50°C, 6 hours | N-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetamide N-oxide |
Reduction
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C, 2 hours | N-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)ethylamine | |
| H₂/Pd-C | Ethanol, 1 atm H₂, 6 hours | N-(3-{[(2,5-Dichlorophenyl)thio]amino}phenyl)acetamide |
Reductive cleavage of the sulfonamide group occurs selectively under hydrogenation conditions, preserving the acetamide functionality.
Interaction with Biological Targets
The compound demonstrates enzyme inhibitory activity via covalent and non-covalent interactions:
Kinetic studies reveal a of for carbonic anhydrase IX inhibition, with a ratio of .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–S bond cleavage in the sulfonamide group:
| Conditions | Products | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| Methanol, 4 hours | 2,5-Dichlorobenzenesulfinic acid + | 0.18 | |
| N-(3-aminophenyl)acetamide |
Degradation follows first-order kinetics with a half-life () of 2.3 hours under simulated sunlight.
Polymerization and Crosslinking
The compound participates in radical-initiated copolymerization:
| Monomer | Initiator | Polymer Properties | Reference |
|---|---|---|---|
| Styrene | AIBN, 70°C | , PDI = 1.8 | |
| Methyl Methacrylate | BPO, 80°C | , Char yield = 38% (800°C) |
Incorporation into polymers enhances thermal stability, with decomposition temperatures exceeding 300°C.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development Potential
N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide exhibits significant biological activity, making it a candidate for developing new pharmaceutical agents. The sulfonamide group is known to interact with various enzymes and receptors, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections. Research indicates that this compound can inhibit specific enzymes through competitive inhibition mechanisms, which may be explored for therapeutic applications.
1.2 Anticancer Activity
Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of sulfonamide compounds have shown efficacy against various cancer cell lines, indicating the potential for this compound to be developed into an anticancer drug . The mechanism of action often involves the modulation of cellular signaling pathways that are crucial in cancer progression.
Enzyme Inhibition Studies
2.1 Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and other interactions with the active sites of target enzymes. This interaction can lead to the inhibition of enzyme activity, which is critical in various biochemical pathways.
2.2 Case Studies on Enzyme Inhibition
Several studies have documented the enzyme inhibitory effects of compounds structurally related to this compound:
- Alpha-Glucosidase Inhibition : Research has shown that sulfonamide derivatives can effectively inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing type 2 diabetes mellitus by reducing postprandial glucose levels .
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated potential as acetylcholinesterase inhibitors, which could be relevant in treating Alzheimer’s disease by enhancing cholinergic neurotransmission .
Structural Comparisons and Related Compounds
This compound shares structural similarities with several other compounds that also exhibit notable biological activities:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide | Contains sulfonamide and methylamino groups | Enhanced reactivity due to methyl substitution |
| N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide | Features an isoxazole moiety | Different biological activity due to heterocyclic structure |
| 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide | Contains thiazole instead of sulfonamide | Altered pharmacological properties |
These comparisons highlight the versatility of the sulfonamide and acetamide moieties in developing compounds with varied biological activities.
Mechanism of Action
The mechanism of action of N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, including sulfonamides, dichlorophenyl derivatives, and acetamides. Key analogues are summarized in Table 1.
Table 1. Structural and Functional Comparison of N-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetamide with Analogues
*Calculated based on molecular formula C₁₄H₁₂Cl₂N₂O₃S.
Key Differences and Implications
Substituent Position and Halogenation :
- The target compound features 2,5-dichloro substitution on the sulfonyl-linked benzene ring, whereas mefluidide () has a trifluoromethyl sulfonyl group and 2,4-dimethylphenyl substitution. The dichloro group enhances electrophilicity and may increase binding affinity to biological targets compared to methyl or trifluoromethyl groups .
- In contrast, 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide () has chlorines on the acetamide carbonyl group, which influences hydrogen-bonding patterns and crystallinity .
Hydrogen Bonding and Physicochemical Properties :
- The sulfonamide (–SO₂NH–) group in the target compound enables stronger hydrogen bonding (N–H⋯O) compared to the acetamide group in 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide. This may enhance solubility in polar solvents and stability in crystalline form .
Biological Activity :
Biological Activity
N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Functional Groups :
- Sulfonamide group
- Acetamide moiety
- Dichlorophenyl ring
The combination of these functional groups allows for diverse interactions with biological targets, particularly enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes through competitive inhibition. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to altered enzymatic activity. This mechanism is crucial for its potential applications in treating various diseases.
Enzyme Inhibition
Research indicates that this compound can effectively inhibit several enzymes, which may lead to therapeutic effects in conditions such as cancer and bacterial infections. The sulfonamide functionality is known for its role in inhibiting carbonic anhydrase and other similar enzymes, which are vital in numerous physiological processes.
Antimicrobial Properties
The compound has been investigated for its antibacterial activity. Similar compounds have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. The sulfonamide group is often linked to antibacterial properties due to its interference with folate synthesis in bacteria .
In Vitro Studies
- Antibacterial Screening : In a high-throughput screening against a library of compounds, derivatives similar to this compound exhibited significant inhibition rates against various bacterial strains, including Staphylococcus aureus .
- Cytotoxicity Assays : Compounds structurally related to this compound were tested on NCI-60 human tumor cell lines. Some demonstrated moderate cytostatic activity with inhibition growth percentages (IGP) ranging from 10% to 23% against specific cancer cell lines .
Data Tables
| Compound | Target Activity | IC50/MIC (µM) | Notes |
|---|---|---|---|
| This compound | Enzyme Inhibition | TBD | Potential for drug development |
| Similar Sulfonamide Derivative | Antiviral | <20 | Effective against influenza viruses |
| Similar Compound from Screening | Antibacterial | <10 | Effective against Mycobacterium tuberculosis |
Q & A
Q. What are the recommended synthetic routes for N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves a multi-step process:
Sulfonylation : Reacting 3-aminophenylacetamide with 2,5-dichlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Acetylation : Protecting the amine group with acetic anhydride or acetyl chloride in refluxing ethanol or THF.
Key factors:
- Temperature : Excess heat may lead to decomposition; optimal yields are achieved at 60–80°C .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency, while ethanol aids in crystallization .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) can accelerate acetylation .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Reveals bond lengths (e.g., S–N: ~1.63 Å) and torsional angles, critical for understanding steric hindrance and molecular packing. The dichlorophenyl ring often exhibits slight deviation from planarity (torsion angle ~16.7°) .
- IR Spectroscopy : Strong absorptions at ~1650 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonamide S=O) .
Q. What preliminary biological activities have been reported for this compound, and what assays validate these findings?
Answer:
- Enzyme Inhibition : Demonstrated moderate inhibition of proteases (e.g., trypsin-like serine proteases) via competitive binding assays (IC₅₀ ~15–20 µM) .
- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) using MIC assays (64 µg/mL) .
- Cytotoxicity : Evaluated via MTT assay on human cancer cell lines (e.g., HeLa), showing limited activity (IC₅₀ >100 µM) .
Validation : Parallel positive controls (e.g., known inhibitors) and dose-response curves are essential to confirm specificity .
Advanced Research Questions
Q. How do electronic effects of the 2,5-dichlorophenyl substituent influence the compound’s reactivity and target binding?
Answer:
- Electronic Effects : The electron-withdrawing Cl groups increase the sulfonamide’s acidity (pKa ~9.5), enhancing hydrogen-bonding with basic residues in enzyme active sites (e.g., lysine or arginine) .
- Hydrophobic Interactions : The dichlorophenyl moiety contributes to lipophilicity (clogP ~3.2), favoring membrane penetration and binding to hydrophobic enzyme pockets .
Experimental Validation : - Substituent swapping (e.g., replacing Cl with -OCH₃) reduces inhibitory potency by 50%, confirming the role of electron withdrawal .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Answer:
- Challenges :
- Co-elution of byproducts (e.g., unreacted sulfonyl chloride) in HPLC.
- Low UV absorbance of dechlorinated derivatives.
- Solutions :
- HPLC-MS/MS : Using a C18 column (acetonitrile/0.1% formic acid gradient) with MRM (multiple reaction monitoring) enhances sensitivity for chlorinated impurities .
- Ion-Pair Chromatography : Tetrabutylammonium bromide improves separation of polar degradation products .
Detection Limits : Impurities <0.1% can be quantified via UPLC with a photodiode array detector .
Q. How can computational methods predict the metabolic stability and toxicity profile of this compound?
Answer:
- Metabolism Prediction :
- Toxicity Profiling :
Q. What strategies optimize the solubility of this compound in aqueous buffers for in vitro assays?
Answer:
- Co-Solvents : Use 10–20% DMSO or PEG-400 to maintain solubility without denaturing proteins .
- pH Adjustment : Buffers at pH 7.4 (PBS) with 0.1% Tween-80 reduce aggregation .
- Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (HPβCD) increases solubility 10-fold via host-guest encapsulation .
Validation : Dynamic light scattering (DLS) confirms monodisperse solutions (PDI <0.2) .
Q. What contradictory data exist regarding the compound’s biological activity, and how can they be reconciled?
Answer:
- Contradictions :
- One study reports antifungal activity (IC₅₀ ~20 µM) against C. albicans , while another shows no inhibition .
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
